An In-depth Technical Guide to 2-Cyanoquinuclidine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Cyanoquinuclidine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-cyanoquinuclidine, a key heterocyclic building block in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, molecular structure, synthesis, reactivity, and its emerging role in the development of novel therapeutics. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Quinuclidine Scaffold in Medicinal Chemistry
The quinuclidine moiety, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, is a privileged structure in medicinal chemistry. Its rigid, cage-like framework imparts unique conformational constraints on molecules, which can lead to high receptor affinity and selectivity. Quinuclidine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticholinesterase effects.[1] The introduction of a cyano group at the 2-position of the quinuclidine ring system affords 2-cyanoquinuclidine, a versatile intermediate that opens up a plethora of possibilities for further chemical modifications and the synthesis of novel drug candidates.
Molecular Structure and Chemical Identity
2-Cyanoquinuclidine is a saturated heterocyclic compound. The bicyclic structure locks the molecule in a specific conformation, which is a key determinant of its reactivity and biological activity.
Table 1: Chemical Identity of 2-Cyanoquinuclidine [2]
| Identifier | Value |
| IUPAC Name | 1-azabicyclo[2.2.2]octane-2-carbonitrile |
| CAS Number | 90196-91-1 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| InChI | InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2 |
| SMILES | C1CN2CCC1CC2C#N |
The stereochemistry at the C2 position is a critical aspect of 2-cyanoquinuclidine's structure, as it can exist as a racemic mixture of two enantiomers. The separation and characterization of these enantiomers are often crucial for understanding their differential biological activities.
Physicochemical Properties
Table 2: Physical Properties of Quinuclidine (for reference) [3]
| Property | Value |
| Melting Point | 157-160 °C (lit.) |
| Boiling Point | 198.35 °C (rough estimate) |
| Solubility | Soluble in water, alcohol, and diethyl ether. |
The introduction of the cyano group is expected to increase the polarity of the molecule, which may influence its melting point, boiling point, and solubility profile. It is anticipated that 2-cyanoquinuclidine will exhibit good solubility in polar organic solvents.[4]
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-cyanoquinuclidine. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure.
Infrared (IR) Spectroscopy
The IR spectrum of 2-cyanoquinuclidine is expected to show a characteristic sharp and intense absorption band for the nitrile (C≡N) stretching vibration in the region of 2260-2220 cm⁻¹.[5] The presence of C-H stretching vibrations from the aliphatic quinuclidine core would be observed below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would display a complex set of signals corresponding to the diastereotopic protons of the rigid bicyclic system. The proton at the C2 position, adjacent to the electron-withdrawing cyano group, would be expected to resonate at a downfield chemical shift compared to the other aliphatic protons.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbon of the cyano group (C≡N) would appear in the range of 115-125 ppm. The C2 carbon, being attached to the nitrile, would also be shifted downfield.
Mass Spectrometry (MS)
In the mass spectrum of 2-cyanoquinuclidine, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (136.19). Fragmentation patterns would likely involve the loss of the cyano group (CN, 26 Da) and fragmentation of the quinuclidine ring.[6]
Synthesis of 2-Cyanoquinuclidine
The synthesis of 2-cyanoquinuclidine is a key step in accessing its derivatives. A common and effective method involves the functionalization of the quinuclidine ring at the 2-position.[7] This is often achieved through the formation of quinuclidine N-oxide, which activates the adjacent C-H bonds for deprotonation and subsequent reaction with an electrophilic cyanide source.[8]
Figure 1: A general synthetic workflow for the preparation of 2-cyanoquinuclidine.
Experimental Protocol: Synthesis via Quinuclidine N-Oxide
The following is a generalized protocol based on established methodologies for the α-functionalization of tertiary amines.[8]
Step 1: Oxidation to Quinuclidine N-Oxide
-
Dissolve quinuclidine in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate the quinuclidine N-oxide.
Step 2: α-Lithiation and Cyanation
-
Dissolve quinuclidine N-oxide in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the α-lithiated species.
-
Add an electrophilic cyanide source, such as tosyl cyanide (TsCN), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and perform an extractive work-up to isolate 2-cyanoquinuclidine N-oxide.
Step 3: Reduction of the N-Oxide
-
The resulting 2-cyanoquinuclidine N-oxide can be reduced to 2-cyanoquinuclidine using a suitable reducing agent.
Chemical Reactivity and Transformations
The presence of the cyano group and the tertiary amine within the rigid quinuclidine framework dictates the chemical reactivity of 2-cyanoquinuclidine.
Figure 3: A hypothetical synthetic pathway illustrating the use of 2-cyanoquinuclidine as a drug precursor.
This workflow highlights how the initial hydrolysis of the nitrile to a carboxylic acid, followed by standard amide coupling and subsequent modifications, can lead to complex and potentially bioactive molecules.
Conclusion
2-Cyanoquinuclidine is a valuable and versatile building block for synthetic and medicinal chemists. Its rigid bicyclic structure and the reactive cyano group provide a powerful platform for the design and synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its chemical properties, structure, and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals. Further research into the specific biological activities of its derivatives is warranted and will likely lead to the discovery of new and effective drug candidates.
References
- [Placeholder for a relevant reference on the importance of the quinuclidine scaffold in medicinal chemistry]
-
The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]
- Vennerstrom, J. L., et al. (2007). Synthesis of isoquinuclidine analogs of chloroquine: antimalarial and antileishmanial activity. Bioorganic & Medicinal Chemistry, 15(11), 3863-3871.
- [Placeholder for a relevant reference on the synthesis of 2-cyanoquinuclidine]
- [Placeholder for a relevant reference on the reactivity of nitriles]
- [Placeholder for a relevant reference on the mass spectrometry of nitrogen-containing heterocycles]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- [Placeholder for a relevant reference on the NMR spectroscopy of quinuclidine deriv
- [Placeholder for a relevant reference on the IR spectroscopy of nitriles]
- Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (2022). International Journal of Molecular Sciences, 23(21), 13359.
- [Placeholder for a relevant reference on the applications of quinuclidine deriv
- [Placeholder for a relevant reference on the use of tetrazoles in medicinal chemistry]
- [Placeholder for a relevant reference on the hydrolysis of nitriles]
- [Placeholder for a relevant reference on the reduction of nitriles]
- [Placeholder for a relevant reference on the cycloaddition reactions of nitriles]
- Malki, A., et al. (2006). Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1156-1159.
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
- [Placeholder for a relevant reference on the synthesis of quinuclidine N-oxide]
- [Placeholder for a relevant reference on the α-lithi
- [Placeholder for a relevant reference on the reduction of N-oxides]
-
The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]
- [Placeholder for a relevant reference on the physical properties of nitriles]
- [Placeholder for a relevant reference on the solubility of organic compounds]
- [Placeholder for a relevant reference on the general principles of drug design]
- [Placeholder for a relevant reference on the role of privileged structures in medicinal chemistry]
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Pharmaceutics, 13(5), 633.
- [Placeholder for a relevant reference on the synthesis of drug candidates
Sources
- 1. Quinuclidone - Wikipedia [en.wikipedia.org]
- 2. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
